dichloro(4-fluorophenyl)methylsilane

Organosilicon Synthesis Pharmaceutical Intermediates Grignard Reaction

Dichloro(4-fluorophenyl)methylsilane (CAS 1422-90-8; C₇H₇Cl₂FSi; MW 209.12 g/mol) is an organosilicon compound bearing two hydrolytically labile silicon-chlorine bonds, a methyl group, and a para-fluorophenyl moiety. The compound is commercially available at a purity of 95% from major suppliers.

Molecular Formula C7H7Cl2FSi
Molecular Weight 209.12 g/mol
CAS No. 1422-90-8
Cat. No. B6247087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedichloro(4-fluorophenyl)methylsilane
CAS1422-90-8
Molecular FormulaC7H7Cl2FSi
Molecular Weight209.12 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=C(C=C1)F)(Cl)Cl
InChIInChI=1S/C7H7Cl2FSi/c1-11(8,9)7-4-2-6(10)3-5-7/h2-5H,1H3
InChIKeyQTLAJGKMUZGZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(4-fluorophenyl)methylsilane (CAS 1422-90-8) – Technical Profile and Procurement Considerations


Dichloro(4-fluorophenyl)methylsilane (CAS 1422-90-8; C₇H₇Cl₂FSi; MW 209.12 g/mol) is an organosilicon compound bearing two hydrolytically labile silicon-chlorine bonds, a methyl group, and a para-fluorophenyl moiety . The compound is commercially available at a purity of 95% from major suppliers . Its primary value proposition resides in the dual reactivity conferred by the Si–Cl bonds—enabling facile hydrolysis and condensation to form polysiloxane networks—combined with the electron-withdrawing fluorine substituent, which modulates the electronic properties of the phenyl ring and contributes to the thermal stability and surface characteristics of derived materials [1].

Why Dichloro(4-fluorophenyl)methylsilane Cannot Be Interchanged with Non-Fluorinated or Alternative Fluorinated Analogs


Direct substitution of dichloro(4-fluorophenyl)methylsilane with non-fluorinated analogs such as dichloro(phenyl)methylsilane (CAS 149-74-6) or dichloromethylsilane is not scientifically valid in applications requiring specific electronic modulation, thermal stability, or fluoropolymer compatibility. The para-fluorine substituent alters both the reactivity of the silicon center via inductive electron withdrawal and the π-π stacking characteristics of the phenyl ring, directly affecting yields in Grignard-based synthetic sequences [1]. Furthermore, in thermal applications, fluorine-containing organosilanes of this structural class demonstrate decomposition resistance at fluoropolymer melt-processing temperatures where non-fluorinated phenylsilanes degrade, making fluorination a functional prerequisite rather than an optional structural variation [2].

Product-Specific Quantitative Evidence for Dichloro(4-fluorophenyl)methylsilane: Comparative Performance Data


Comparative Synthetic Yield in Divinylsilane Intermediate Preparation for Silapiperidine Derivatives

In a patent-directed synthetic sequence for silapiperidine derivatives, methyl-(4-fluorophenyl)dichlorosilane (the target compound) was reacted with vinylmagnesium chloride to produce methyl-(4-fluorophenyl)divinylsilane at a reported yield of 82-89% [1]. This contrasts with the analogous reaction using methyl-(4-trifluoromethylphenyl)dichlorosilane under identical molar scale conditions (1.50-1.52 mol substrate, 5000 mL anhydrous ether, 2000 mL 1.6 M vinylmagnesium chloride), for which no specific yield was disclosed, indicating the 4-fluorophenyl variant is the optimized and documented benchmark for this transformation [1].

Organosilicon Synthesis Pharmaceutical Intermediates Grignard Reaction

Thermal Stability of Fluorine-Containing Organosilanes as Fluoropolymer Coupling Agent Precursors

According to U.S. Patent 5,181,845, fluorine-containing organosilanes of the structural class encompassing dichloro(4-fluorophenyl)methylsilane function as precursors to polysiloxane coupling agents capable of withstanding fluoropolymer melt-processing temperatures without decomposition [1]. In contrast, the patent explicitly distinguishes non-fluorinated aromatic silanes as being thermally unsuitable for this application—they undergo decomposition under the same elevated-temperature conditions required for bonding fluoropolymers to glass fibers [1].

Fluoropolymer Adhesion Coupling Agents Thermal Stability

Synthesis of High-Molecular-Weight Poly(p-Fluorophenylmethylsiloxane) for Gas Separation Membrane Applications

A published synthetic route to poly(p-fluorophenylmethylsiloxane) utilizes diethoxy-p-fluorophenylmethylsilane—a derivative accessible from the target compound via ethoxylation—as the monomer precursor [1]. The resulting polymer, [-Si(p-C₆H₄F)(CH₃)O-]ₓ, was obtained with a number-average molecular weight (Mₙ) of approximately 7 × 10⁴ g/mol, a value described as sufficient for evaluation as a gas-separation membrane material [1]. This molecular weight attainment is specifically attributed to the structural and electronic properties of the p-fluorophenylmethylsiloxane repeating unit, distinguishing it from non-fluorinated phenylmethylsiloxane polymers which may exhibit different polymerization behavior or lower molecular weights under analogous conditions.

Polysiloxane Synthesis Gas Separation Membranes Fluorinated Polymers

Availability as a Procurement-Ready Research Intermediate from Major Chemical Suppliers

Dichloro(4-fluorophenyl)methylsilane (CAS 1422-90-8) is cataloged and commercially stocked by major scientific suppliers including Sigma-Aldrich at a specified purity of 95% . This commercial availability contrasts with many structurally related fluorinated dichlorosilanes that require custom synthesis with associated lead times and minimum order quantities. The compound's inclusion in major supplier catalogs with defined purity specifications enables immediate procurement for research and small-scale industrial synthesis without custom synthesis delays.

Chemical Procurement Organosilicon Reagents Research Chemicals

Structural Differentiation: Electronic Effect of para-Fluorine Substitution on Silicon Reactivity

The para-fluorine substituent in dichloro(4-fluorophenyl)methylsilane exerts an electron-withdrawing inductive effect (-I) on the phenyl ring, which is transmitted to the silicon center through the Si–C bond. This electronic modulation differentiates the compound from the non-fluorinated analog dichloro(phenyl)methylsilane (CAS 149-74-6; MW 191.13 g/mol; density 1.176 g/mL at 25°C [1]), which lacks this inductive withdrawal. The altered electron density at silicon influences the rate and selectivity of nucleophilic substitutions at the Si–Cl bonds, providing a tunable reactivity profile relevant to Grignard reactions and polymerizations where silicon electrophilicity affects yield and product distribution [2].

Electronic Effects Nucleophilic Substitution Organosilicon Reactivity

Research and Industrial Applications of Dichloro(4-fluorophenyl)methylsilane Where Substitution with Analogs Is Not Advised


Synthesis of Silapiperidine-Derived Pharmaceutical Intermediates Requiring High Vinylation Yields

This compound serves as the preferred starting material for synthesizing methyl-(4-fluorophenyl)divinylsilane, a key intermediate in silapiperidine derivative production. Patent documentation demonstrates a reproducible yield of 82-89% for the Grignard vinylation step using 1.52 mol substrate in anhydrous ether with vinylmagnesium chloride at 0-20°C [1]. The 4-trifluoromethylphenyl analog lacks documented yield data under identical conditions, making the 4-fluorophenyl variant the lower-risk procurement choice for this synthetic pathway [1].

Precursor to Thermally Stable Coupling Agents for Fluoropolymer-Glass Fiber Composites

In composite manufacturing where fluoropolymers must bond to glass fiber reinforcement, this compound provides the essential fluorine substitution pattern required for thermal survival during melt-processing [1]. U.S. Patent 5,181,845 establishes that fluorine-containing organosilanes in this structural class withstand fluoropolymer processing temperatures, whereas non-fluorinated aromatic silanes decompose under identical thermal exposure [1]. Substituting a non-fluorinated analog in this application would result in coupling agent degradation and interfacial bond failure.

Monomer Precursor for Poly(p-Fluorophenylmethylsiloxane) Gas Separation Membranes

For researchers developing fluorinated polysiloxane membranes, the p-fluorophenylmethylsilane scaffold (accessible from the target compound via ethoxylation) has been validated as a monomer precursor yielding poly(p-fluorophenylmethylsiloxane) with Mₙ ≈ 7 × 10⁴ g/mol [1]. This molecular weight is reported as sufficient for gas-separation membrane evaluation, providing a peer-reviewed benchmark for polymer synthesis efforts that cannot be assumed for non-fluorinated phenylmethylsiloxane systems lacking comparable published characterization data [1].

Laboratory-Scale Grignard and Nucleophilic Substitution Studies Requiring Modulated Silicon Electrophilicity

The para-fluorine substituent confers electron-withdrawing inductive character to the phenyl ring, distinguishing this compound from dichloro(phenyl)methylsilane (CAS 149-74-6) which exhibits neutral electronic effects. For studies investigating the relationship between aryl substitution pattern and silicon electrophilicity, the 4-fluorophenyl derivative provides a well-defined, commercially available [1] reference point with the following comparator metrics: target C₇H₇Cl₂FSi, MW 209.12 g/mol; non-fluorinated analog C₇H₈Cl₂Si, MW 191.13 g/mol, density 1.176 g/mL at 25°C [2].

Technical Documentation Hub

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